The synthesis of 4-MA-NBOMe typically involves several steps that can vary based on the specific precursor chemicals used. Commonly, the synthesis begins with the preparation of 4-methylamphetamine, which is then subjected to a series of reactions to introduce the N-benzyl group.
A typical synthetic route may include:
The molecular structure of 4-MA-NBOMe includes a phenethylamine backbone characterized by a methyl group at the para position relative to the amine group. The compound's molecular formula is with a molecular weight of approximately 285.82 g/mol .
4-MA-NBOMe undergoes various chemical reactions typical of amphetamines, including oxidation and reduction processes. These reactions are crucial for understanding its metabolic pathways and potential interactions with biological systems.
Electrochemical studies have shown that 4-MA-NBOMe can undergo oxidation at the amino group, leading to the formation of various metabolites. The presence of halogen substituents can also affect its reactivity profile, influencing both its analytical detection methods and metabolic fate .
The mechanism of action for 4-MA-NBOMe primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is believed to mediate its hallucinogenic effects, similar to other compounds within the NBOMe series.
4-MA-NBOMe (hydrochloride) appears as a white crystalline solid. Its solubility characteristics are typical for hydrochloride salts, being soluble in water and various organic solvents.
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for structural identification .
4-MA-NBOMe serves primarily as an analytical reference standard in research settings. Its applications include:
Due to its psychoactive nature, it has implications for both clinical research into psychiatric disorders and public health considerations regarding substance abuse.
The NBOMe series represents a significant chapter in the evolution of synthetic phenethylamine-based psychoactive substances. Initially developed in the early 2000s as pharmacological tools for serotonin receptor research, these compounds emerged from systematic structural modifications of the 2C phenethylamine family (e.g., 2C-I, 2C-B). Ralf Heim’s foundational work at the Free University of Berlin demonstrated that N-benzylation, particularly with 2-methoxybenzyl groups, dramatically enhanced binding affinity at serotonin 5-HT2A receptors—often by 10- to 100-fold compared to parent compounds [3] [9]. This structural innovation aimed to create potent agonists for neuropharmacological studies, with 25I-NBOMe being among the first widely characterized derivatives [3].
By 2010, several NBOMe compounds transitioned from research chemicals to recreational substances, distributed primarily online as "legal" alternatives to controlled hallucinogens like LSD. Their prevalence surged due to three factors:
Table 1: Historical Emergence of Select NBOMe Derivatives
Compound | First Synthesis | First Recreational Use Report | Primary Research Purpose |
---|---|---|---|
25I-NBOMe | 2003 | 2010 | 5-HT2A receptor ligand |
25B-NBOMe | 2003 | 2011 | Structure-activity relationship studies |
NBOMe-mescaline | 1999 | 2008 | Vascular 5-HT2A agonism |
4-MA-NBOMe | Undisclosed | Not reported | Structural analog research |
4-MA-NBOMe (N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine hydrochloride) represents a less-studied variant within this class, structurally categorized as an amphetamine derivative. Unlike its 4-halogenated counterparts (e.g., 25I-, 25B-NBOMe), it features a 4-methyl substitution on the phenethylamine ring—a modification hypothesized to alter receptor interaction kinetics based on analogous amphetamine SAR data [2] [8]. Its emergence followed the proliferation of early NBOMe compounds, likely driven by clandestine chemists exploring novel substitutions to evade regulatory controls [9].
4-MA-NBOMe hydrochloride (CAS 2749298-47-1) belongs to the N-benzylphenethylamine subclass of synthetic hallucinogens. Its molecular structure integrates three modular components:
Table 2: Structural Characteristics of 4-MA-NBOMe Hydrochloride
Property | Specification |
---|---|
Systematic IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine hydrochloride |
Molecular Formula | C18H23NO·HCl |
Molecular Weight | 305.84 g/mol |
Core Structure | α,4-dimethylbenzeneethanamine derivative |
Key Functional Groups | 2-methoxybenzyl, 4-methylphenyl, sec-amine |
Spectroscopic analyses confirm characteristic signatures:
Chemically, 4-MA-NBOMe is classified as an amphetaminergic NBOMe due to the α-methyl group on its ethylamine chain—a feature shared with compounds like 4-MMA-NBOMe (C19H26ClNO) [5]. This α-methylation potentially increases metabolic stability by impeding monoamine oxidase (MAO) degradation, analogous to amphetamine’s pharmacokinetics [8].
4-MA-NBOMe exemplifies understudied structural innovations within hallucinogenic chemistry. Its dual modifications—α-methylation and 4-methylbenzene substitution—offer unique avenues for probing receptor interaction dynamics:
Table 3: Comparative Receptor Affinities of NBOMe Derivatives
Compound | 5-HT2A Ki (nM) | α1A-Adrenergic Ki (nM) | DAT Ki (nM) |
---|---|---|---|
25I-NBOMe | 0.5–1.6 | 3,000 | >30,000 |
NBOMe-mescaline | 140 | 3,000 | >17,000 |
4-MA-NBOMe | Undetermined | Undetermined | Undetermined |
Current research applications focus on:
Critical knowledge gaps persist regarding 4-MA-NBOMe’s pharmacodynamics, metabolic fate, and neuropharmacological effects. Unlike 25I-NBOMe—which accumulates in rat nucleus accumbens and induces cortical DNA damage [4]—no in vivo data exists for 4-MA-NBOMe. Future research directions should prioritize:
Table 4: Research Gaps in 4-MA-NBOMe Characterization
Domain | Knowledge Gap | Recommended Approach |
---|---|---|
Pharmacodynamics | Receptor affinity and efficacy profiles | Radioligand binding assays (cortical tissue) |
Pharmacokinetics | Blood-brain barrier penetration | LC–MS/MS after controlled administration |
Metabolism | Major Phase I/II metabolites | Hepatocyte incubation + HRMS |
Neuropharmacology | Neurotransmitter release modulation | In vivo microdialysis (glutamate, DA) |
This compound exemplifies how targeted molecular modifications of phenethylamine scaffolds continue to yield scientifically valuable probes for neuroscience, despite their emergence within recreational contexts.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0